(4-(Trifluoromethoxy)phenyl)urea

Übersicht

Beschreibung

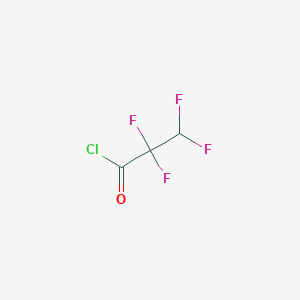

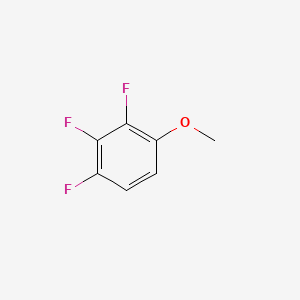

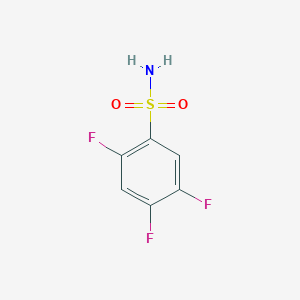

(4-(Trifluoromethoxy)phenyl)urea is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a urea moiety

Wirkmechanismus

Target of Action

The primary target of (4-(Trifluoromethoxy)phenyl)urea is the human soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes, including inflammation and blood pressure regulation .

Mode of Action

This compound acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from metabolizing its substrates .

Biochemical Pathways

The inhibition of sEH affects the metabolic pathway of EETs . Under normal conditions, sEH metabolizes EETs into less active dihydroxyeicosatrienoic acids (DHETs). When seh is inhibited by this compound, eets accumulate, leading to enhanced signaling through their respective pathways .

Pharmacokinetics

It is known that the compound is a small molecule, with a molecular weight of 2202 , suggesting that it may have good bioavailability

Result of Action

The inhibition of sEH by this compound leads to an increase in the levels of EETs . This can result in various cellular effects, depending on the specific roles of EETs in different cell types. For example, increased EET levels can lead to vasodilation, anti-inflammatory effects, and protection of the heart during ischemia .

Biochemische Analyse

Biochemical Properties

(4-(Trifluoromethoxy)phenyl)urea plays a crucial role in biochemical reactions, primarily as an inhibitor of soluble epoxide hydrolase. This enzyme is involved in the metabolism of epoxides to diols, which are less reactive and more water-soluble. By inhibiting soluble epoxide hydrolase, this compound can modulate the levels of epoxides and diols in the body, impacting various physiological processes. The compound interacts with the active site of soluble epoxide hydrolase, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in inflammation and pain pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting soluble epoxide hydrolase, this compound can reduce inflammation and pain by altering the levels of epoxyeicosatrienoic acids, which are signaling molecules involved in these processes . Furthermore, this compound has been shown to affect the proliferation and migration of endothelial cells, which are critical for angiogenesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with soluble epoxide hydrolase and other biomolecules. The compound binds to the active site of soluble epoxide hydrolase, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition leads to an accumulation of epoxyeicosatrienoic acids, which have various biological effects, including anti-inflammatory and vasodilatory actions . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of soluble epoxide hydrolase and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase and exerts anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The compound is metabolized via oxidation and amide hydrolysis, leading to the formation of various metabolites . These metabolites can further interact with enzymes and cofactors, influencing metabolic flux and metabolite levels in the body . Understanding the metabolic pathways of this compound is crucial for assessing its safety and efficacy in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its lipophilic nature and interactions with transporters and binding proteins. The compound can readily cross cell membranes and accumulate in lipid-rich tissues . Additionally, this compound may interact with specific transporters that facilitate its uptake and distribution within the body . These interactions can affect the localization and accumulation of the compound, impacting its biological activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase and other cytoplasmic proteins . Additionally, this compound may be targeted to specific subcellular compartments or organelles through post-translational modifications or targeting signals . These localization patterns can influence the compound’s efficacy and specificity in modulating cellular processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4-(Trifluormethoxy)phenyl)harnstoff erfolgt typischerweise durch die Reaktion von 4-(Trifluormethoxy)anilin mit einem Isocyanat-Derivat. Eine gängige Methode ist die Reaktion von 4-(Trifluormethoxy)phenylisocyanat mit aliphatischen Diaminen, wobei N,N'-disubstituierte Bis-Harnstoffe entstehen, die das 4-(Trifluormethoxy)phenyl-Fragment enthalten . Diese Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol unter milden Bedingungen durchgeführt und kann Ausbeuten von 58% bis 80% erreichen .

Industrielle Produktionsverfahren

In der industriellen Produktion von (4-(Trifluormethoxy)phenyl)harnstoff können ähnliche Synthesewege verwendet werden, jedoch in größerem Maßstab. Der Prozess würde auf höhere Effizienz und Ausbeute optimiert, wobei möglicherweise kontinuierliche Durchflussreaktoren und automatisierte Systeme integriert werden, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(4-(Trifluormethoxy)phenyl)harnstoff kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Trifluormethoxygruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen Nucleophile die Trifluormethoxygruppe unter geeigneten Bedingungen ersetzen.

Oxidation und Reduktion: Der Phenylring und die Harnstoffgruppe können jeweils Oxidations- und Reduktionsreaktionen eingehen, wodurch der Oxidationszustand der Verbindung verändert wird.

Hydrolyse: Die Harnstoffgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, was zur Bildung der entsprechenden Amine und Kohlendioxids führt.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole, oft in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat.

Oxidation: Als Oxidationsmittel können Kaliumpermanganat oder Chromtrioxid verwendet werden.

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid eingesetzt.

Hydrolyse: Saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriumhydroxid) werden für Hydrolysereaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die nukleophile Substitution verschiedene substituierte Phenylharnstoffe liefern, während die Hydrolyse zur Bildung von Aminen und Kohlendioxid führt.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (4-(Trifluormethoxy)phenyl)harnstoff als Baustein zur Synthese komplexerer Moleküle verwendet. Seine einzigartige Trifluormethoxygruppe verleiht Lipophilie und elektronenziehende Eigenschaften, was ihn bei der Entwicklung von Molekülen mit spezifischen elektronischen Eigenschaften wertvoll macht.

Biologie und Medizin

In der pharmazeutischen Chemie haben sich (4-(Trifluormethoxy)phenyl)harnstoff-Derivate als Inhibitoren der humanen löslichen Epoxidhydrolase (sEH) erwiesen, einem Enzym, das am Stoffwechsel von Fettsäureepoxiden beteiligt ist . Diese Inhibitoren haben potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Bluthochdruck, Entzündungen und bestimmten Krebsarten .

Industrie

Im Industriesektor werden (4-(Trifluormethoxy)phenyl)harnstoff und seine Derivate hinsichtlich ihrer potenziellen Verwendung in Agrochemikalien wie Insektiziden und Herbiziden untersucht. Ihre Fähigkeit, mit biologischen Zielen zu interagieren, macht sie für die Entwicklung neuer Schädlingsbekämpfungsmittel geeignet .

Wirkmechanismus

Der Wirkmechanismus von (4-(Trifluormethoxy)phenyl)harnstoff, insbesondere in seiner Rolle als sEH-Inhibitor, beinhaltet die Bindung an das aktive Zentrum des Enzyms. Diese Bindung wird durch die Bildung von Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen zwischen der Trifluormethoxygruppe und bestimmten Aminosäureresten im aktiven Zentrum des Enzyms erleichtert . Diese Interaktion hemmt die Enzymaktivität, was zu erhöhten Spiegeln von Fettsäureepoxiden führt, die entzündungshemmende und vasodilatorische Wirkungen haben .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

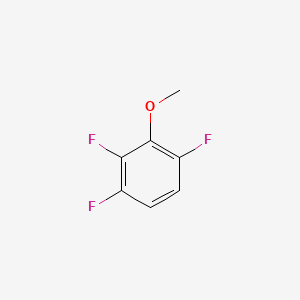

(4-Methoxyphenyl)harnstoff: Ähnlich in der Struktur, aber ohne die Trifluormethoxygruppe, was zu unterschiedlichen elektronischen Eigenschaften und biologischer Aktivität führt.

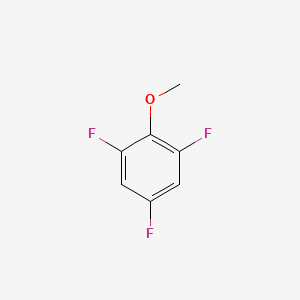

(4-Trifluormethylphenyl)harnstoff: Enthält eine Trifluormethylgruppe anstelle einer Trifluormethoxygruppe, was seine Lipophilie und Reaktivität beeinflusst.

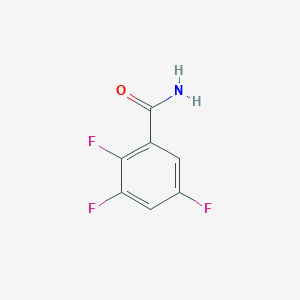

(4-Chlorphenyl)harnstoff: Ersetzt ein Chloratom durch die Trifluormethoxygruppe, was zu Variationen in seinen chemischen und biologischen Eigenschaften führt.

Einzigartigkeit

Das Vorhandensein der Trifluormethoxygruppe in (4-(Trifluormethoxy)phenyl)harnstoff verleiht einzigartige Eigenschaften, wie z. B. erhöhte Lipophilie und elektronenziehende Effekte, die seine Bindungsaffinität zu biologischen Zielen verbessern und sein pharmakokinetisches Profil verbessern können. Diese Eigenschaften machen es zu einer wertvollen Verbindung bei der Entwicklung neuer Therapeutika und industrieller Anwendungen.

Eigenschaften

IUPAC Name |

[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSFVIMHTOMZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896798 | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82971-90-2 | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-(trifluoromethoxy)phenyl)urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(TRIFLUOROMETHOXY)PHENYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQP4E8O29W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What enzymes are known to be inhibited by compounds containing the (4-(trifluoromethoxy)phenyl)urea moiety?

A1: Research indicates that compounds containing the this compound moiety exhibit potent inhibition of soluble epoxide hydrolase (sEH) [, , , , , , , , , ]. Additionally, some derivatives have shown inhibitory activity against P2Y1 receptors [, ] and p38β kinase [].

Q2: What are the downstream effects of sEH inhibition by this compound derivatives?

A2: Inhibiting sEH with this compound derivatives leads to the stabilization of epoxyeicosatrienoic acids (EETs) [, , ]. EETs possess various beneficial effects, including anti-inflammatory, analgesic, and neuroprotective properties [, , , , ].

Q3: How does the inhibition of sEH by this compound containing compounds translate to potential therapeutic benefits?

A3: Preclinical studies suggest that sEH inhibition by this compound derivatives may hold therapeutic potential for various conditions, including:

- Pain management: These compounds have shown efficacy in reducing inflammatory and neuropathic pain in animal models [, , , ].

- Cardiovascular diseases: Studies have demonstrated their potential in alleviating hypertension, cardiac hypertrophy, and ischemia-reperfusion injury [, , , ].

- Neurodegenerative disorders: Research suggests possible benefits in models of Alzheimer's disease by reducing tau hyperphosphorylation and amyloid toxicity [, , ].

- Pulmonary hypertension: Studies indicate that sEH inhibition might not worsen or contribute to the development of pulmonary hypertension [].

Q4: How do structural modifications to the this compound scaffold influence its activity against sEH?

A4: Studies have demonstrated that modifications to the acyl group attached to the piperidine ring of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives can significantly impact pharmacokinetic properties and potency against sEH []. For instance, replacing the adamantyl group with a cyclopropyl group led to a significant improvement in potency, Cmax, and AUC [].

Q5: Are there structural modifications that enhance the selectivity of this compound derivatives for specific targets?

A5: While this compound derivatives display promising activity against sEH, research indicates that they can also interact with other targets like P2Y1 receptors [, ]. Structural modifications are crucial for achieving greater target selectivity. For example, incorporating specific bulky substituents into the molecule has led to the development of compounds with improved selectivity for P2Y1 receptors over sEH [, ].

Q6: How does the TMDD of this compound sEH inhibitors affect their dosing and efficacy?

A6: The TMDD observed with these inhibitors adds complexity to their pharmacokinetic profiles [, ]. Understanding the extent of target binding and its impact on drug exposure is crucial for optimizing dosing regimens and achieving sustained therapeutic efficacy.

Q7: Are there specific transporters involved in the distribution and elimination of this compound compounds?

A7: While specific transporters haven't been extensively characterized in the provided research, it is highly likely that drug transporters play a role in the absorption, distribution, and elimination of these compounds, as is common for many small molecules. Further research is necessary to elucidate the specific transporters involved.

Q8: What analytical techniques are commonly employed to characterize and quantify this compound compounds?

A8: Researchers utilize a combination of techniques for the analysis of these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used to identify and quantify these compounds and their metabolites in biological matrices [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.